molecular formula C21H21NO6 B4888601 7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine

7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B4888601
M. Wt: 383.4 g/mol
InChI Key: VOBUBLHSKPTXQQ-UHFFFAOYSA-N
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Description

7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by its complex structure, which includes a benzodioxine core substituted with nitro and bis(5-ethylfuran-2-yl)methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxine Core: The benzodioxine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, using reagents such as nitric acid and sulfuric acid under controlled conditions.

    Attachment of Bis(5-ethylfuran-2-yl)methyl Groups: The bis(5-ethylfuran-2-yl)methyl groups are attached through a Friedel-Crafts alkylation reaction, using suitable alkylating agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxine core may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine
  • 7-[Bis(5-ethylfuran-2-yl)methyl]-6-amino-2,3-dihydro-1,4-benzodioxine

Uniqueness

7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both nitro and bis(5-ethylfuran-2-yl)methyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

7-[bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-3-13-5-7-17(27-13)21(18-8-6-14(4-2)28-18)15-11-19-20(26-10-9-25-19)12-16(15)22(23)24/h5-8,11-12,21H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBUBLHSKPTXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(C2=CC=C(O2)CC)C3=CC4=C(C=C3[N+](=O)[O-])OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine
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7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine
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7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine
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7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine
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7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine
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7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine

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